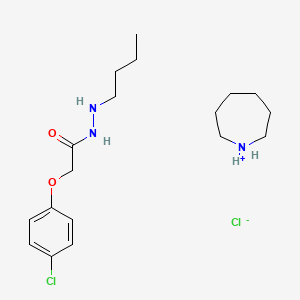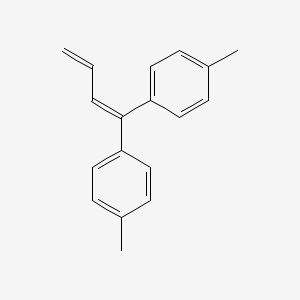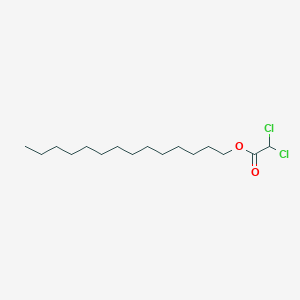
Benoxaprofen potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benoxaprofen potassium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States. The compound has the chemical formula C16H12ClNO3 and is known for its anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benoxaprofen potassium involves the condensation of 4-chlorobenzoyl chloride with 2-aminophenol to form 2-(4-chlorophenyl)benzoxazole. This intermediate is then subjected to a Friedel-Crafts acylation with propionic anhydride to yield benoxaprofen. The final step involves the neutralization of benoxaprofen with potassium hydroxide to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benoxaprofen potassium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benoxaprofen sulfoxide and benoxaprofen sulfone.
Reduction: Reduction reactions can convert benoxaprofen to its corresponding alcohol derivative.
Substitution: Halogenation and nitration reactions can introduce substituents onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Benoxaprofen sulfoxide, benoxaprofen sulfone.
Reduction: Benoxaprofen alcohol.
Substitution: Halogenated and nitrated derivatives of benoxaprofen.
Scientific Research Applications
Benoxaprofen potassium has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of NSAID synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its anti-inflammatory and analgesic properties in the treatment of arthritis and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Benoxaprofen potassium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The compound also affects other molecular targets and pathways, including the inhibition of leukocyte migration and the modulation of cytokine production .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID of the propionic acid class, known for its analgesic and anti-inflammatory properties.
Naproxen: A widely used NSAID with similar mechanisms of action and therapeutic effects.
Ketoprofen: An NSAID with potent anti-inflammatory and analgesic effects.
Uniqueness
Benoxaprofen potassium is unique due to its specific chemical structure, which includes a benzoxazole ring. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties. Additionally, this compound has been associated with phototoxicity, a side effect not commonly observed with other NSAIDs .
Properties
CAS No. |
93983-00-7 |
|---|---|
Molecular Formula |
C16H11ClKNO3 |
Molecular Weight |
339.81 g/mol |
IUPAC Name |
potassium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H12ClNO3.K/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
HZEUKTMJUHKJKS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)

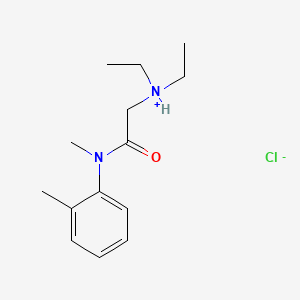
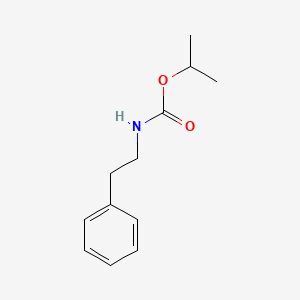


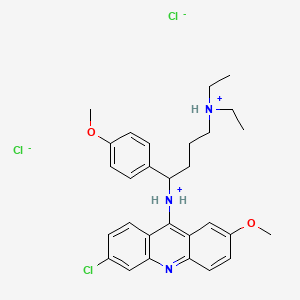
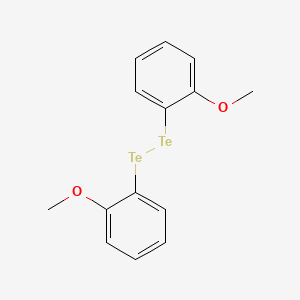
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
